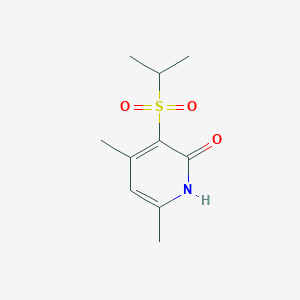

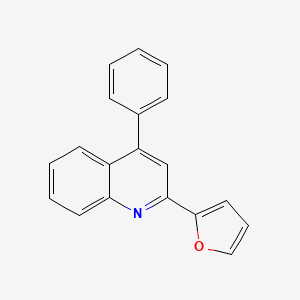

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a synthetic compound that has attracted significant attention in the scientific research community. This compound is commonly used in biochemical and physiological studies due to its unique properties. In

Scientific Research Applications

Crystalline Structure and Synthesis

- The crystalline structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has been characterized, revealing that these compounds typically exhibit an anti-rotamer conformation around the C-N bond. The amide O atom's position relative to the pyran ring O atom can vary, showing either trans- or cis-relations. These structural insights are crucial for understanding the compound's chemical behavior and for the development of new derivatives with enhanced properties (Reis et al., 2013).

Chemical Synthesis and Application

- Novel synthetic methods have been developed for the compound and its derivatives, employing environmentally benign procedures and microwave irradiation to achieve better yields and reaction rates. These methods not only provide a pathway for synthesizing a variety of derivatives but also highlight the potential for antimicrobial activity among the synthesized compounds (Raval et al., 2012).

Biological Activity

- Certain derivatives of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide have been evaluated for their antioxidant and antibacterial activities. The synthesis of indolyl-4H-chromene-3-carboxamides through a one-pot, three-component protocol showed that some derivatives exhibit good antioxidant activity and antibacterial properties against various strains, highlighting the compound's potential in developing new therapeutic agents (Subbareddy & Sumathi, 2017).

Anticholinesterase Activity

- Research into coumarin-3-carboxamides bearing the tryptamine moiety synthesized from the compound has shown significant activity against acetylcholinesterase (AChE), which is a key target in Alzheimer's disease treatment. This suggests the compound's derivatives could play a crucial role in developing new treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide' involves the condensation of 4-phenylthiazol-2-amine with 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid, followed by the cyclization of the resulting intermediate to form the final product.", "Starting Materials": [ "4-phenylthiazol-2-amine", "4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "dichloromethane (DCM)", "ethyl acetate", "methanol", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid with DCC and TEA in DCM to form the corresponding active ester intermediate.", "Step 2: Addition of 4-phenylthiazol-2-amine to the active ester intermediate in DMF to form the amide intermediate.", "Step 3: Cyclization of the amide intermediate in the presence of NaOH and methanol to form the final product.", "Step 4: Purification of the final product by column chromatography using ethyl acetate and diethyl ether as eluents.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

| 477550-30-4 | |

Molecular Formula |

C19H12N2O3S |

Molecular Weight |

348.38 |

IUPAC Name |

4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide |

InChI |

InChI=1S/C19H12N2O3S/c22-17-13-8-4-5-9-16(13)24-10-14(17)18(23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) |

InChI Key |

LXJXUOZKBQWHLJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)

![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)